3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline
Description
3-Chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline is a substituted benzylamine derivative featuring a chloro group at the 3-position and a methyl group at the 4-position on the aniline ring, with a 4-methylbenzyl substituent on the nitrogen atom.
Properties
CAS No. |
84474-00-0 |
|---|---|
Molecular Formula |
C15H16ClN |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline |
InChI |
InChI=1S/C15H16ClN/c1-11-3-6-13(7-4-11)10-17-14-8-5-12(2)15(16)9-14/h3-9,17H,10H2,1-2H3 |
InChI Key |
ODZRBTUVRQUISV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the benzylic methyl group and aromatic ring. Key findings include:
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 80°C, H₂SO₄ catalyst | 3-chloro-4-carboxy-N-[(4-methylphenyl)methyl]aniline | 62% |
| H₂O₂ (30%) | RT, FeCl₃ catalyst | Epoxidation at benzylic methyl group | 45% |
Mechanistic studies indicate that oxidation of the benzylic methyl group proceeds via radical intermediates, while aromatic ring oxidation follows electrophilic pathways.
Reduction Reactions
Reductive transformations target the chloro substituent and amine group:
| Reducing Agent | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH₄ | Dry ether, reflux | N-[(4-methylphenyl)methyl]-4-methylaniline | 78% |
| H₂/Pd-C | 50 psi, ethanol solvent | Dechlorinated amine derivative | 92% |
Catalytic hydrogenation (H₂/Pd-C) selectively removes the chloro group without affecting the methyl substituents .
Electrophilic Aromatic Substitution (EAS)
The chloro and methyl groups direct incoming electrophiles to specific positions:
Nitration
-
Reagent : HNO₃/H₂SO₄
-
Conditions : 0°C → 50°C, 4 hours
-
Product : 3-chloro-4-methyl-6-nitro-N-[(4-methylphenyl)methyl]aniline
-
Regiochemistry : Nitration occurs at the meta position to the chloro group (C6) due to its deactivating effect.
Sulfonation
-
Reagent : H₂SO₄ (fuming)
-
Conditions : 120°C, 6 hours
-
Product : 3-chloro-4-methyl-5-sulfo-N-[(4-methylphenyl)methyl]aniline
-
Regiochemistry : Sulfonation favors the para position relative to the methyl group (C5).
Nucleophilic Substitution
The chloro group participates in SNAr reactions under strongly basic conditions:
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| NaOH (10%) | 150°C, DMSO solvent | Hydroxy derivative | 34% |
| NH₃ (g) | 100°C, sealed tube | Amino derivative | 41% |
Reactivity is limited due to the electron-donating methyl and amine groups, which deactivate the ring toward nucleophilic attack.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos ligand | N-arylated products | 73% |
These reactions exploit the aryl chloride moiety for forming C–C and C–N bonds .
Acid-Base Reactions
The amine group undergoes protonation and alkylation:
-
Protonation : Forms a water-soluble ammonium salt in HCl (1M).
-
Alkylation : Reacts with methyl iodide to yield quaternary ammonium salts (e.g., N,N-dimethyl derivative).
Mechanistic Insights
Key reaction pathways include:
Scientific Research Applications
Chemical Synthesis
1.1 Intermediate for Organic Compounds
The compound is widely used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its structure allows for further functionalization, making it a valuable building block in organic chemistry. For instance, it can be transformed into other aniline derivatives through electrophilic aromatic substitution reactions.
1.2 Synthesis of Heterocycles
Recent studies have demonstrated that 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline can participate in reactions leading to the formation of heterocyclic compounds. For example, its interaction with chloro-N-heterocycles has been explored to yield complex structures with potential biological activity .
Pharmaceutical Applications
2.1 Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceutical formulations .
2.2 Drug Development
This compound serves as a precursor in the development of pharmaceuticals targeting specific diseases. Its modification can lead to compounds with enhanced therapeutic efficacy and reduced toxicity profiles. The ability to modify the substituents on the aniline ring allows for the fine-tuning of pharmacological properties.
Material Science Applications
3.1 Pigment Production
This compound is utilized in the production of organic pigments due to its vibrant color properties and stability under various conditions. It is particularly used in the formulation of dyes for textiles and coatings .
3.2 Polymer Chemistry
In polymer chemistry, this compound acts as a curing agent or hardener in epoxy resins and other thermosetting plastics. Its chemical structure contributes to improved mechanical properties and thermal stability of the resulting materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
*Calculated based on structural similarity.
Biological Activity
3-Chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a chloro group and a methyl-substituted aniline moiety, which contribute to its unique biological activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The compound's mechanism involves binding to the active sites of target proteins, leading to the suppression of tumor growth.
Table 1: Anticancer Activity Data
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast | 5.2 | Enzyme inhibition | |
| Lung | 3.8 | Receptor blockade | |
| Colon | 6.1 | Apoptosis induction |
Antimicrobial and Anti-inflammatory Effects
Additionally, the compound has been studied for its antimicrobial and anti-inflammatory properties. Preliminary findings suggest that it may inhibit the activity of certain enzymes involved in inflammatory pathways.
Table 2: Biological Activities Overview
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | Significant | |
| Enzyme Inhibition | Strong |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with key enzymes involved in cancer progression and inflammation.
- Receptor Binding : It binds to specific receptors that modulate cellular responses, particularly in cancer cells.
- Induction of Apoptosis : The compound triggers programmed cell death in malignant cells, enhancing its anticancer effects.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound against various cancer cell lines. Results demonstrated a dose-dependent response with significant reductions in cell viability at concentrations above 5 µM.
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammation, the compound was shown to significantly reduce markers of inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Schiff base formation or reductive amination. For example, condensation reactions between substituted anilines and aldehydes in ethanol under reflux (yield ~78%) are common, as seen in analogous structures . Purification via slow evaporation from ethanol produces crystals suitable for X-ray diffraction (XRD). Purity optimization involves solvent selection (e.g., ethanol for high solubility), stoichiometric control, and post-synthesis techniques like column chromatography. Reductive amination using NaBH4/I2 under neutral conditions at room temperature is another validated approach for secondary amine derivatives .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- Methodological Answer :
- NMR : Confirm regiochemistry and substituent positions (e.g., distinguishing chloro and methyl groups).
- Single-crystal XRD : Resolve bond lengths (e.g., C–Cl: ~1.74 Å, C–N: ~1.40 Å) and intermolecular interactions (e.g., hydrogen bonds in packing diagrams) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., m/z 275.8 for C15H16ClN).
- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from experimental conditions (e.g., temperature, radiation source). For example:
- Compare data with structurally similar compounds, such as 4-chloro-N-(3-phenylallylidene)aniline (monoclinic P21/c, β = 105.28°, R = 0.05) .
- Use SHELX software (e.g., SHELXL for refinement) to adjust parameters like anisotropic displacement and extinction coefficients .
- Validate data-to-parameter ratios (>14:1) to ensure model reliability .
Q. What strategies address low yields in Schiff base formation reactions involving sterically hindered anilines?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance aldehyde reactivity.
- Catalysis : Introduce Lewis acids (e.g., ZnCl2) to stabilize transition states.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 1 h reflux) while maintaining yields >70% .
Q. How can computational methods (e.g., DFT) predict electronic properties relevant to catalytic or biological applications?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV for similar anilines).
- Molecular docking : Screen for binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity studies .
Critical Analysis of Contradictions
- SHELX vs. Alternative Software : While SHELX dominates small-molecule refinement, newer programs may offer better handling of twinned data or weak reflections .
- Spectral Discrepancies : Conflicting NMR shifts (e.g., para-methyl vs. ortho-chloro environments) require cross-validation with XRD to resolve .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
